2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of a compound often involves multiple steps, each requiring specific reagents and conditions. The synthesis is usually optimized to increase yield, reduce cost, and minimize environmental impact.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can provide insights into its reactivity and stability, and can also help in predicting its behavior in various conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental techniques.Scientific Research Applications
-
Photochemical Reactivities
- Field : Photochemical & Photobiological Sciences .
- Application : The compound is used in the study of photochemical reactivities of O-acetylated (3′,5′-dimethoxyphenyl)heteroaryl acyloin derivatives .
- Method : The study involves subjecting O-acetylated (3′,5′-dimethylphenyl)heteroaryl acyloin derivatives through direct photo irradiation and a photo-induced electron transfer reaction .
- Results : The furan, thiophene and bithiophene derivatives led to the expected cyclized (benzofuran capped) products .
-
Antimicrobial Evaluation
- Field : Medicinal Chemistry .
- Application : The compound is used in the synthesis and antimicrobial evaluation of carbonyl isothiocyanate derivatives .
- Method : The synthesis is carried out through a three-step pathway starting from acid-catalyzed condensation of 2-amino thiazole with indoline-2,3-dione .
- Results : The synthesized compounds have been screened for antimicrobial activity .
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Photochemical Installation of Benzofuran Moiety
- Field : Photochemical & Photobiological Sciences .
- Application : The compound is used in a photochemical method of installing a benzofuran moiety to the conjugated backbone .
- Method : The study involves subjecting O-acetylated (3′,5′-dimethylphenyl)heteroaryl acyloin derivatives through direct photo irradiation and a photo-induced electron transfer reaction .
- Results : The furan, thiophene and bithiophene derivatives led to the expected cyclized (benzofuran capped) products .
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Synthesis of Spiro [Indoline-3,2’- [1,3,5]oxadiazin]-2-one
- Field : Medicinal Chemistry .
- Application : The compound is used in the synthesis of 6’-phenyl-3’- (thiazol-2-yl)-4’-thioxo-3’,4’-dihydrospiro [Indoline-3,2’- [1,3,5]oxadiazin]-2-one .
- Method : The synthesis is carried out through a three-step pathway starting from acid-catalyzed condensation of 2-amino thiazole with indoline-2,3-dione .
- Results : The synthesized compounds have been screened for antimicrobial activity .
Safety And Hazards
The safety and potential hazards associated with a compound can be assessed through toxicological studies. This can provide information on its potential effects on human health and the environment.
Future Directions
The future directions for research on a compound can depend on many factors, such as its potential applications, its economic viability, and the current state of knowledge in the field.
Please note that this is a general approach and the specific methods and techniques can vary depending on the nature of the compound and the specific research question. For a detailed analysis of a specific compound, consultation with a chemist or a related expert might be necessary.
properties
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S/c1-17-12-18(2)14-20(13-17)30-25(32)16-34-27(30)21-9-5-7-11-23(21)29(26(27)33)15-24(31)28-22-10-6-4-8-19(22)3/h4-14H,15-16H2,1-3H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHTWXFTOZMTMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=CC(=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide |
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